molecular formula C25H27NO5 B2975733 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid CAS No. 2137793-34-9

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2975733
CAS No.: 2137793-34-9
M. Wt: 421.493
InChI Key: CMGFCALTFRYOFS-UHFFFAOYSA-N
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid is a complex organic compound with a molecular weight of 421.49 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxolane (tetrahydrofuran) moiety. This compound is often used in organic synthesis and peptide chemistry due to its unique structural features.

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can protect the piperidine nitrogen, allowing selective reactions at other sites. The oxolane ring can participate in ring-opening reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid is unique due to the combination of its Fmoc-protected piperidine ring and oxolane moiety. This structural arrangement provides distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO5/c27-24(28)16-11-12-26(22(14-16)23-10-5-13-30-23)25(29)31-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23H,5,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFCALTFRYOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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